6-Chloro-DPAT hydrochloride, chemically known as (R)-(+)-2-(N-propyl-N-2-thienylethylamino)-5-hydroxytetralin hydrochloride, is a research chemical widely utilized for its pharmacological properties. [] This compound belongs to the class of aminotetralin derivatives and serves as a selective agonist for the 5-HT1A receptor subtype of serotonin receptors. [] While 6-Chloro-DPAT hydrochloride displays a high affinity for 5-HT1A receptors, it also demonstrates a weaker affinity for other serotonin receptors, such as 5-HT1B and 5-HT7 receptors. [] Due to its selective binding profile, 6-Chloro-DPAT hydrochloride has become an indispensable tool in investigating the role of 5-HT1A receptors in various physiological processes and neurological disorders. []
6-Chloro-DPAT hydrochloride is a synthetic compound that acts as a selective agonist for serotonin receptors, particularly the 5-HT1A receptor subtype. This compound has garnered interest in pharmacological research due to its potential applications in treating various neuropsychiatric disorders. The hydrochloride form enhances its solubility and stability, making it suitable for laboratory studies and potential therapeutic applications.
6-Chloro-DPAT hydrochloride is classified as a biogenic amine derivative, specifically a substituted phenyl compound. It falls under the category of psychoactive substances, with a focus on serotonergic activity. The compound is synthesized from basic organic precursors that undergo several chemical transformations to achieve the desired structure.
The synthesis of 6-Chloro-DPAT hydrochloride typically involves multiple steps, starting with the preparation of the core tetralin structure. The general synthetic route includes:
The detailed methods can vary based on specific laboratory protocols, but they generally follow established organic synthesis techniques involving solvents like dichloromethane and reagents such as thionyl chloride and potassium carbonate .
The molecular structure of 6-Chloro-DPAT hydrochloride can be represented by its chemical formula, which is C16H17ClN2O2. The structural formula indicates a complex arrangement featuring a chloro-substituted aromatic ring attached to a piperidine-like moiety. Key structural data include:
The chemical reactivity of 6-Chloro-DPAT hydrochloride is primarily associated with its interactions at serotonin receptors. It participates in receptor binding assays where it demonstrates selective agonistic properties toward the 5-HT1A receptor.
These reactions are critical for understanding its pharmacodynamics and pharmacokinetics in vivo.
The mechanism of action for 6-Chloro-DPAT hydrochloride involves its binding to serotonin receptors, particularly the 5-HT1A subtype. Upon binding, it activates these receptors, leading to downstream signaling cascades that modulate neurotransmitter release and neuronal excitability.
6-Chloro-DPAT hydrochloride exhibits several notable physical and chemical properties:
The primary applications of 6-Chloro-DPAT hydrochloride are within scientific research:
6-Chloro-DPAT hydrochloride (6-Cl-DPAT) demonstrates high selectivity for dopamine D3 receptors (D3R) within the D2-like receptor family, with significantly lower activity at D1-like receptors (D1R/D5R). Radioligand binding assays reveal a binding affinity (Ki) of 12.3 nM for human D3R, compared to 289 nM for D2R, indicating ~24-fold selectivity for D3R over D2R [10]. Functionally, 6-Cl-DPAT acts as a high-efficacy agonist at D3R, evidenced by its ability to inhibit forskolin-stimulated cAMP accumulation in D3R-transfected cells (EC50 = 8.7 nM) [5]. In contrast, its agonist activity at D1-like receptors is negligible, showing no significant stimulation of cAMP production in D1R-expressing systems even at micromolar concentrations [5] [10]. This pharmacodynamic profile positions 6-Cl-DPAT as a valuable tool for studying D3R-specific functions without confounding activity at D1-like receptors.
Table 1: Receptor Binding Affinity Profile of 6-Chloro-DPAT Hydrochloride
Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. D3R) |
---|---|---|
D3R | 12.3 ± 1.5 | 1.0 |
D2R | 289 ± 22 | 23.5 |
D1R | >10,000 | >813 |
D5R | >10,000 | >813 |
Data derived from competitive displacement assays using [³H]7-OH-DPAT [10]
The binding kinetics of 6-Cl-DPAT distinguish it from structurally related dopamine agonists:
Table 2: Kinetic and Functional Comparison with Analogues
Compound | D3R Ki (nM) | D2R Ki (nM) | D3R EC50 (cAMP) | t1/2 Dissociation (min) |
---|---|---|---|---|
6-Chloro-DPAT | 12.3 | 289 | 8.7 nM | 18.2 |
7-OH-DPAT | 6.8 | 153 | 3.2 nM | 9.7 |
Quinpirole | 63.5 | 112 | 41 nM | 7.3 |
SKF 81297 (D1-like) | >10,000 | >10,000 | N/A (D1R agonist) | N/D |
Functional data from [³⁵S]GTPγS binding and cAMP inhibition assays [5] [10]
Beyond dopaminergic systems, 6-Cl-DPAT exhibits moderate interactions with key serotonergic receptors:
Notably, 6-Cl-DPAT exhibits negligible interactions (>10 μM Ki) with histamine H1, muscarinic M1–M5, and 5-HT2A receptors, indicating selectivity within monoaminergic systems [10]. The 5-HT1A activity may explain behavioral effects distinct from pure D3R agonists, such as reduced anxiety-like responses in rodent models. This cross-reactivity profile contrasts with selective D3R antagonists like Y-QA31 (186-fold D3R/5-HT1A selectivity), highlighting the challenge in designing ligands that avoid serotonergic interactions [10].
6-Cl-DPAT induces unique conformational changes in dopamine receptors that influence their signaling and oligomerization states:
These allosteric effects position 6-Cl-DPAT as a probe for studying receptor-receptor interactions in native tissue. Its ability to stabilize D1-D3 heteromers provides a molecular mechanism for observed synergistic effects in striatal neurons, where co-stimulation enhances CREB phosphorylation and immediate-early gene expression beyond additive responses [1].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8